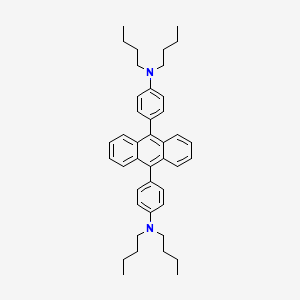
4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline)
Übersicht
Beschreibung
4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of anthracene derivatives and is commonly referred to as ADBA. ADBA is a highly fluorescent molecule that has been used as a probe for studying a variety of biological processes.
Wissenschaftliche Forschungsanwendungen
ADBA has been extensively studied for its potential applications in scientific research. ADBA is a highly fluorescent molecule that has been used as a probe for studying a variety of biological processes. ADBA has been used as a fluorescent probe for studying protein-ligand interactions, DNA binding, and enzyme activity. ADBA has also been used as a fluorescent probe for studying membrane fluidity and lipid-protein interactions.
Wirkmechanismus
The mechanism of action of ADBA is not fully understood. ADBA is a highly fluorescent molecule that has been shown to interact with a variety of biological molecules. ADBA has been shown to bind to DNA and RNA, and the fluorescence of ADBA is sensitive to the conformation of DNA and RNA. ADBA has also been shown to interact with proteins, and the fluorescence of ADBA is sensitive to the conformation of proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ADBA are not fully understood. ADBA has been shown to be non-toxic to cells at low concentrations. ADBA has been used as a fluorescent probe for studying a variety of biological processes, but its effects on these processes are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
ADBA has several advantages for lab experiments. ADBA is a highly fluorescent molecule that can be used as a probe for studying a variety of biological processes. ADBA is easy to synthesize and purify, and it is relatively inexpensive. ADBA has several limitations for lab experiments. ADBA is sensitive to pH and temperature, and its fluorescence can be quenched by certain molecules. ADBA is also sensitive to photobleaching, which limits its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for research on ADBA. One direction is to study the interaction of ADBA with specific proteins and nucleic acids. Another direction is to develop new fluorescent probes based on the structure of ADBA. A third direction is to study the effects of ADBA on living cells and organisms. Overall, ADBA is a promising molecule for scientific research, and further studies are needed to fully understand its potential applications.
Eigenschaften
IUPAC Name |
N,N-dibutyl-4-[10-[4-(dibutylamino)phenyl]anthracen-9-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H52N2/c1-5-9-29-43(30-10-6-2)35-25-21-33(22-26-35)41-37-17-13-15-19-39(37)42(40-20-16-14-18-38(40)41)34-23-27-36(28-24-34)44(31-11-7-3)32-12-8-4/h13-28H,5-12,29-32H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVKOPOGRSEUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)N(CCCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635028 | |
| Record name | 4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) | |
CAS RN |
194295-85-7 | |
| Record name | 4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Chlorosulfonyl)phenyl]methyl acetate](/img/structure/B3049021.png)
![2,4-dinitro-N-[(Z)-1-phenylpropan-2-ylideneamino]aniline](/img/structure/B3049023.png)
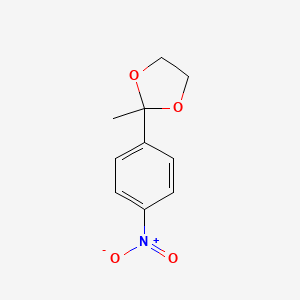
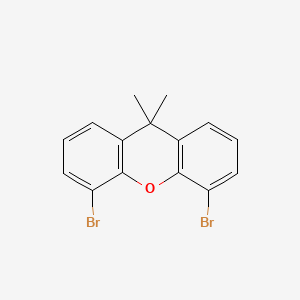
![(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B3049026.png)
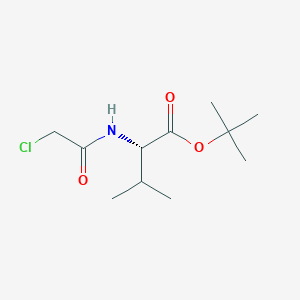
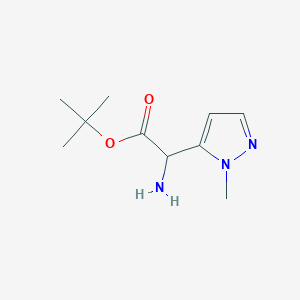
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B3049029.png)
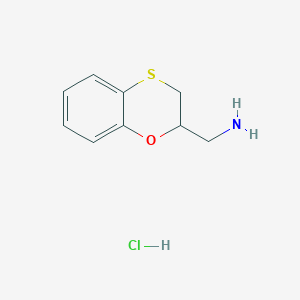



![tert-Butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate](/img/structure/B3049038.png)
![1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B3049041.png)